Cas no 88023-67-0 (4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester)

4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
- tert-butyl 3-oxopent-4-enoate
- 88023-67-0
- SCHEMBL11592631
- EN300-7914400
- DTXSID90450797
- tert-butyl 3-oxo-4-pentenoate
- 3-oxo-pent-4-enoic acid tert-butyl ester
-
- Inchi: InChI=1S/C9H14O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5H,1,6H2,2-4H3
- InChI Key: RDOUKEUKXWARPH-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)CC(=O)C=C
Computed Properties
- Exact Mass: 170.094294304g/mol
- Monoisotopic Mass: 170.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.4Ų
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7914400-0.1g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 0.1g |
$767.0 | 2025-03-21 | |
Enamine | EN300-7914400-0.5g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 0.5g |
$836.0 | 2025-03-21 | |
Enamine | EN300-7914400-0.25g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 0.25g |
$801.0 | 2025-03-21 | |
Enamine | EN300-7914400-1.0g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 1.0g |
$871.0 | 2025-03-21 | |
Enamine | EN300-7914400-2.5g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
Enamine | EN300-7914400-5.0g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
Enamine | EN300-7914400-10.0g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-21 | |
Enamine | EN300-7914400-0.05g |
tert-butyl 3-oxopent-4-enoate |
88023-67-0 | 95.0% | 0.05g |
$732.0 | 2025-03-21 |
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester Related Literature
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
Additional information on 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS No. 88023-67-0)
4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS No. 88023-67-0) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its 1,1-dimethylethyl ester group and a 3-oxo functionality, which contribute to its reactivity and stability.
The 4-pentenoic acid backbone of this compound provides a conjugated double bond system that can participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The 1,1-dimethylethyl ester group, known for its stability under acidic conditions, enhances the compound's utility in protecting carboxylic acids during multi-step synthetic processes.
Recent research has highlighted the potential of 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester in the development of novel pharmaceuticals. Studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting specific metabolic pathways. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of chronic inflammatory diseases.
In addition to its pharmaceutical applications, 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester has been explored for its use in materials science. Researchers at the University of California, Berkeley, have reported that this compound can be polymerized to form high-performance polymers with unique mechanical properties. These polymers have shown potential in applications such as biodegradable plastics and advanced coatings.
The synthetic versatility of 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester is further evidenced by its role in the development of new catalysts and ligands. A recent study published in the Journal of Catalysis described the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions. The results showed improved yields and selectivity compared to traditional ligands, highlighting the compound's potential in green chemistry and sustainable synthesis processes.
The stability and reactivity of 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester make it an attractive candidate for use in various industrial processes. Its ability to undergo selective transformations under mild conditions has led to its adoption in fine chemical manufacturing. For instance, a study by researchers at the Max Planck Institute for Chemical Ecology demonstrated that this compound can be used as a precursor for the synthesis of natural products with biological activity.
In conclusion, 4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS No. 88023-67-0) is a multifaceted organic compound with a wide range of applications. Its unique chemical structure and properties make it an invaluable tool in pharmaceutical research, materials science, and chemical synthesis. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as a key player in modern chemistry.
88023-67-0 (4-Pentenoic acid, 3-oxo-, 1,1-dimethylethyl ester) Related Products
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)




